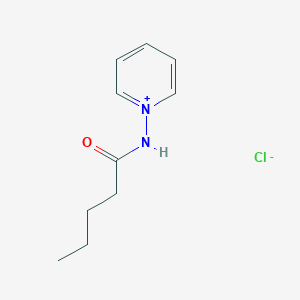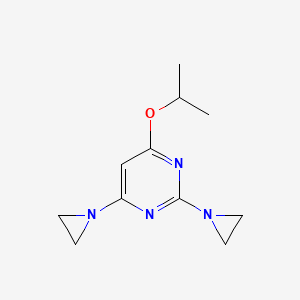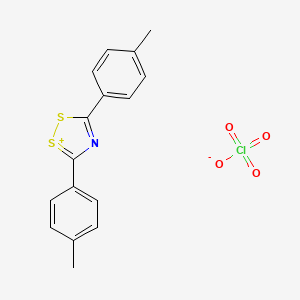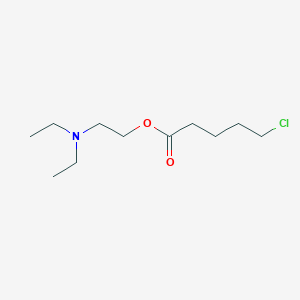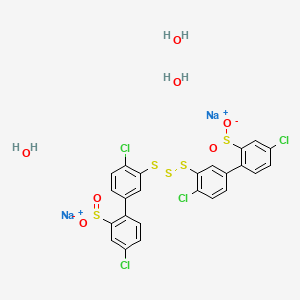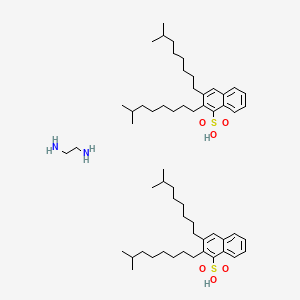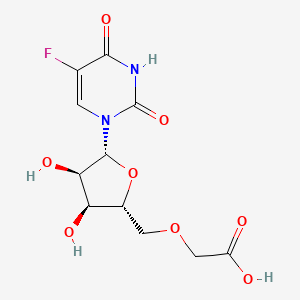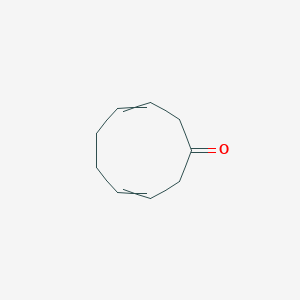
(6-phenylpyridin-2-yl) 15-hydroxypentadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Phenylpyridin-2-yl) 15-hydroxypentadecanoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This compound features a phenylpyridine moiety attached to a hydroxypentadecanoate chain, making it a molecule of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-phenylpyridin-2-yl) 15-hydroxypentadecanoate typically involves esterification reactions. One common method is the reaction between 6-phenylpyridin-2-ol and 15-hydroxypentadecanoic acid in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as p-toluenesulfonic acid (PTSA) can enhance the reaction rate and selectivity. Additionally, purification steps like distillation or recrystallization are employed to obtain the pure compound.
化学反应分析
Types of Reactions
(6-Phenylpyridin-2-yl) 15-hydroxypentadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: HNO3 in sulfuric acid for nitration; Br2 in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of 15-oxo-pentadecanoate derivatives.
Reduction: Formation of 15-hydroxypentadecanol derivatives.
Substitution: Formation of nitro or bromo derivatives of the phenyl ring.
科学研究应用
(6-Phenylpyridin-2-yl) 15-hydroxypentadecanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (6-phenylpyridin-2-yl) 15-hydroxypentadecanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The phenylpyridine moiety can interact with aromatic amino acids in proteins, while the hydroxypentadecanoate chain can engage in hydrophobic interactions, stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
6-Phenylpyridin-2-yl acetate: Similar structure but with a shorter ester chain.
6-Phenylpyridin-2-yl butyrate: Another ester derivative with a different chain length.
6-Phenylpyridin-2-yl hexanoate: Features a hexanoate chain instead of a pentadecanoate chain.
Uniqueness
(6-Phenylpyridin-2-yl) 15-hydroxypentadecanoate is unique due to its long hydroxypentadecanoate chain, which imparts distinct physicochemical properties. This long chain can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.
属性
CAS 编号 |
63362-09-4 |
|---|---|
分子式 |
C26H37NO3 |
分子量 |
411.6 g/mol |
IUPAC 名称 |
(6-phenylpyridin-2-yl) 15-hydroxypentadecanoate |
InChI |
InChI=1S/C26H37NO3/c28-22-15-10-8-6-4-2-1-3-5-7-9-14-21-26(29)30-25-20-16-19-24(27-25)23-17-12-11-13-18-23/h11-13,16-20,28H,1-10,14-15,21-22H2 |
InChI 键 |
YPAUZQKIHOSWHT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)OC(=O)CCCCCCCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
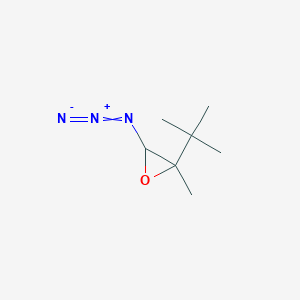
![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine](/img/structure/B14505521.png)
